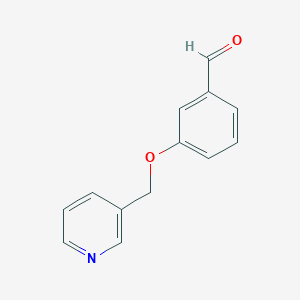

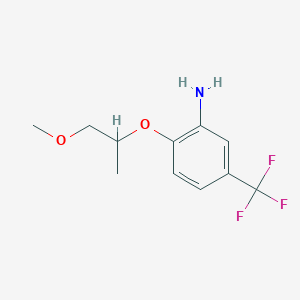

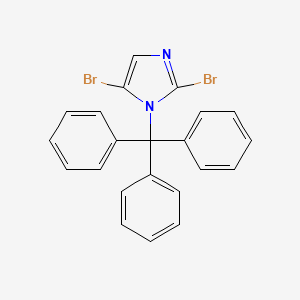

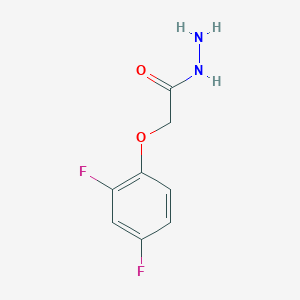

![molecular formula C14H13BrN2O2S B1309765 N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 19350-68-6](/img/structure/B1309765.png)

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide” can be analyzed using various techniques. For instance, the InChI code provides a standard way to encode the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through commercially available palladium catalyst have been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed . For example, 4-Bromoacetanilide has a molecular weight of 214.059 g/mol .

Scientific Research Applications

Antimicrobial Agents

The compound has shown potential as a basis for developing novel antimicrobial agents. It exhibits promising activity against Gram-positive pathogens, particularly in combating Enterococcus faecium biofilm-associated infections . This application is crucial in the medical field, where drug-resistant bacterial strains pose a significant challenge.

Antioxidant Activity

Research indicates that derivatives of this compound have antioxidant properties. These properties are essential for protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .

Alternative Toxicity Testing

The toxicity of the compound has been evaluated using alternative methods like testing on freshwater cladoceran Daphnia magna Straus. This approach is part of a broader movement towards more ethical testing practices that reduce reliance on traditional animal testing .

Drug Design

The compound’s structure has been used in drug design, particularly leveraging the diphenyl sulfone scaffold. This aspect of the compound is beneficial for creating drugs with specific target interactions, improving efficacy and reducing side effects .

Anticancer Activity

Derivatives of this compound have been studied for their potential as anticancer agents. The focus has been on their activity against cancer cell lines, such as oestrogen receptor-positive human breast adenocarcinoma (MCF7), which is a significant step in cancer research .

Antiproliferative Agents

The compound has also been evaluated for its antiproliferative effects, which is the ability to inhibit the growth and spread of cancer cells. This application is particularly relevant in the development of treatments for rapidly growing and aggressive forms of cancer .

Molecular Modelling

Molecular modelling studies have been conducted to understand the binding mode of active compounds within the target receptor sites. This application is vital in the pharmaceutical industry for predicting the behavior of drugs and optimizing their designs .

Antimicrobial Drug Resistance

Efforts have been made to study the pharmacological activities of newly synthesized derivatives as prospective antimicrobial and antiproliferative agents. This research is critical in addressing the growing issue of antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Mechanism of Action

Safety and Hazards

Safety data sheets provide information about the safety and hazards of similar compounds . For instance, 4’-Bromoacetanilide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJBUIWCUYKVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)